1-(4-Propoxyphenyl)propan-1-one chemical properties
1-(4-Propoxyphenyl)propan-1-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Propoxyphenyl)propan-1-one
Introduction
1-(4-Propoxyphenyl)propan-1-one, also known as 4'-propoxypropiophenone, is an aromatic ketone that holds significance as a chemical intermediate in various synthetic applications. Its structure, featuring a propiophenone core functionalized with a para-propoxy group, imparts a unique combination of reactivity and physical properties. This guide provides a detailed examination of its chemical and physical characteristics, synthesis, spectral signatures, reactivity, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundation of all scientific investigation. The primary identifiers and structural representation for 1-(4-Propoxyphenyl)propan-1-one are detailed below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-Propoxyphenyl)propan-1-one | N/A |
| CAS Number | 5736-87-8 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |
| Molecular Weight | 192.25 g/mol | [3] |
| InChI Key | WRMLGNJEOPKSSD-UHFFFAOYSA-N | |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)CC | N/A |
graph "1-(4-Propoxyphenyl)propan-1-one_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Aromatic Bonds node [shape=none, label=""]; b1 [pos="-0.435,0.75!"]; b2 [pos="-0.87,0!"]; b3 [pos="-0.435,-0.75!"]; b4 [pos="0.435,-0.75!"]; b5 [pos="0.87,0!"]; b6 [pos="0.435,0.75!"]; C1 -- b6 -- C6; C2 -- b2 -- C3; C4 -- b4 -- C5; // Substituents// Carbonyl Group C7 [pos="0,2!", label="C"]; O1 [pos="-0.5,2.75!", label="O"]; C8 [pos="1,2.5!", label="CH₂"]; C9 [pos="2,2.25!", label="CH₃"]; C1 -- C7; C7 -- O1 [label="", style=double, len=1.2]; C7 -- C8; C8 -- C9; // Propoxy Group O2 [pos="0,-2!", label="O"]; C10 [pos="-0.75,-2.5!", label="CH₂"]; C11 [pos="-1.5,-2.25!", label="CH₂"]; C12 [pos="-2.25,-2.75!", label="CH₃"]; C4 -- O2; O2 -- C10; C10 -- C11; C11 -- C12;
}
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various systems, influencing solubility, absorption, and reaction kinetics. While extensive experimental data for this specific molecule is not widely published, the following table summarizes key computed and known properties.
| Property | Value | Notes |
| Physical Form | Solid | |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Rotatable Bond Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| XLogP3-AA | 3.2 | A measure of lipophilicity.[1] |
| Complexity | 169 | [1] |
Synthesis and Mechanistic Insights
The most direct and industrially relevant synthesis of 1-(4-Propoxyphenyl)propan-1-one is the Friedel-Crafts acylation of propoxybenzene.[4] This electrophilic aromatic substitution reaction provides a high-yield pathway to aryl ketones.
Friedel-Crafts Acylation: The Core Logic
The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with an aromatic ring.[5] The reaction's success hinges on the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Causality Behind Experimental Choices:
-
Acylating Agent: Propanoyl chloride (or propionic anhydride) is used as the source of the acyl group. Acyl chlorides are highly reactive and efficient for this purpose.
-
Lewis Acid Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts.[6] Its role is to coordinate with the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates the formation of the key acylium ion electrophile (CH₃CH₂CO⁺).
-
Substrate: Propoxybenzene is the aromatic substrate. The propoxy group (-OCH₂CH₂CH₃) is an ortho-, para-directing activator due to the lone pairs on the oxygen atom, which can be donated into the aromatic system through resonance. This electron-donating nature makes the ring more nucleophilic and thus more reactive towards the acylium ion. Steric hindrance from the propoxy group favors substitution at the para-position, leading to the desired 1-(4-Propoxyphenyl)propan-1-one as the major product.
-
Reaction Quenching: The reaction is quenched with water or dilute acid to decompose the aluminum chloride-ketone complex and any remaining catalyst.
Step-by-Step Synthesis Protocol
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or nitrogen bubbler) to maintain anhydrous conditions.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Acyl Chloride Addition: Propanoyl chloride (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the stirred AlCl₃ suspension at 0-5 °C (ice bath).
-
Substrate Addition: Propoxybenzene (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complexes.
-
Extraction and Workup: The organic layer is separated. The aqueous layer is extracted two more times with the solvent. The combined organic extracts are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 1-(4-Propoxyphenyl)propan-1-one.
Spectral Analysis and Structural Elucidation
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | • Triplet (~1.0 ppm, 3H) • Multiplet (~1.8 ppm, 2H) • Triplet (~4.0 ppm, 2H) • Triplet (~1.2 ppm, 3H) • Quartet (~3.0 ppm, 2H) • Doublet (AA'BB' system, ~6.9 ppm, 2H) • Doublet (AA'BB' system, ~7.9 ppm, 2H) | • -O-CH₂-CH₂-CH₃ • -O-CH₂-CH₂ -CH₃ • -O-CH₂ -CH₂-CH₃ • -CO-CH₂-CH₃ • -CO-CH₂ -CH₃ • Aromatic protons ortho to the propoxy group • Aromatic protons ortho to the carbonyl group |
| ¹³C NMR | • ~10-15 ppm • ~20-25 ppm • ~65-70 ppm • ~8-12 ppm • ~30-35 ppm • ~114 ppm • ~130 ppm • ~130-132 ppm • ~163 ppm • ~200 ppm | • -O-CH₂-CH₂-C H₃ • -O-C H₂-CH₂-CH₃ • -O-C H₂-CH₂-CH₃ • -CO-CH₂-C H₃ • -CO-C H₂-CH₃ • Aromatic C-H (ortho to -OR) • Quaternary aromatic C (ipso to acyl) • Aromatic C-H (ortho to -COR) • Quaternary aromatic C (ipso to -OR) • C =O (Carbonyl) |
| IR Spectroscopy | • ~1670-1690 cm⁻¹ (strong, sharp) • ~2850-3000 cm⁻¹ • ~1600, ~1510 cm⁻¹ • ~1250 cm⁻¹ (strong) | • Aryl Ketone C=O stretch (conjugated)[7] • Aliphatic C-H stretching • Aromatic C=C stretching • Aryl-Alkyl Ether C-O stretching |
| Mass Spectrometry (EI) | • M⁺ peak at m/z = 192 • Fragment at m/z = 163 • Fragment at m/z = 135 (base peak) • Fragment at m/z = 57 | • Molecular Ion [C₁₂H₁₆O₂]⁺ • Loss of ethyl group [-CH₂CH₃] • [CH₃CH₂CH₂OC₆H₄CO]⁺ (Acylium ion) • [CH₃CH₂CO]⁺ |
Note: Predicted NMR chemical shifts are based on standard functional group values and analysis of similar structures like 4'-methoxypropiophenone.[8][9] Actual values may vary depending on solvent and experimental conditions.
Reactivity and Potential Applications
The chemical behavior of 1-(4-Propoxyphenyl)propan-1-one is governed by its three primary functional regions: the ketone carbonyl group, the activated aromatic ring, and the propoxy ether linkage.
Key Reactions
-
Reduction of the Ketone: The carbonyl group can be readily reduced.
-
To a Secondary Alcohol: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield 1-(4-propoxyphenyl)propan-1-ol, a chiral alcohol intermediate.[10]
-
To an Alkane (Deoxygenation): More vigorous reduction methods, such as the Wolff-Kishner (hydrazine, base) or Clemmensen (zinc amalgam, HCl) reduction, will reduce the ketone completely to an alkane, forming 1-propyl-4-propoxybenzene. This is a common strategy following Friedel-Crafts acylation to avoid the carbocation rearrangements that can plague Friedel-Crafts alkylation.[6]
-
-
Reactions at the α-Carbon: The protons on the methylene group adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a strong base to form an enolate, which can participate in various reactions like aldol condensations or α-halogenation.
-
Electrophilic Aromatic Substitution: The propoxy group strongly activates the ring, directing further electrophilic substitution (e.g., nitration, halogenation) to the positions ortho to it (positions 3 and 5).
Potential Applications
While specific applications for 1-(4-Propoxyphenyl)propan-1-one are not extensively documented in mainstream literature, its structure is analogous to other propiophenone derivatives with established utility. Therefore, it is a valuable intermediate with high potential in the following areas:
-
Pharmaceutical Synthesis: Many biologically active molecules contain the aryl ketone or related motifs. Its derivatives could be investigated for various therapeutic activities. For instance, the structurally similar 4'-hydroxypropiophenone is a key intermediate for drugs targeting pain and inflammation and is studied for antitumor properties.[11]
-
Polymer Chemistry: Propiophenone derivatives can act as photoinitiators in polymerization processes.
-
Fragrance and Flavor Industry: The aromatic ketone structure is a common feature in fragrance compounds.
Safety and Handling
According to supplier safety data, 1-(4-Propoxyphenyl)propan-1-one requires careful handling.
| Safety Aspect | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed. |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. |
| Storage Class | 11: Combustible Solids |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood. |
Disclaimer: This information is a summary and is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
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PubChem. 1-(4-Ethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]
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YouTube. How is 1-propoxypropane synthesised from propan-1-ol? write mechanism of this reaction. [Link]
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PubChem. (2S)-1-(4-propoxyphenyl)propan-2-amine. National Center for Biotechnology Information. [Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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PubChem. Propan-1-one, 1-(4-ethoxyphenyl)-3-morpholino-2-phenyl-. National Center for Biotechnology Information. [Link]
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